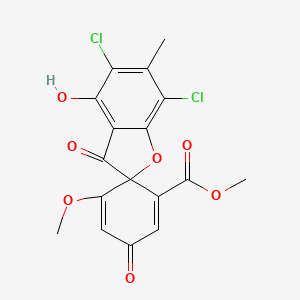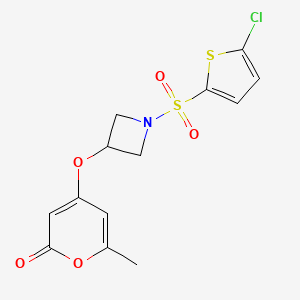![molecular formula C12H18ClNO3 B2987612 2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride CAS No. 2418709-52-9](/img/structure/B2987612.png)
2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” is also known as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride . It has a molecular weight of 215.68 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of compounds similar to “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” has been reported in the literature . For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” can be analyzed using various spectroscopy techniques. For instance, the presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis
The compound “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 215.68 .Applications De Recherche Scientifique
Anticancer Agents
Compounds with similar structures have been used as anticancer agents . They could potentially interfere with the growth of cancer cells and inhibit their proliferation.
Artificial Sweeteners
Some 2,3-dihydro-1,4-benzodioxin derivatives have been used as artificial sweeteners . They could potentially be used in food and beverage industries as low-calorie alternatives to sugar.
Estrogenic Agents
These compounds have been used as estrogenic agents . They could potentially be used in hormone replacement therapy or in the treatment of conditions related to estrogen deficiency.
Antioxidants
Compounds with similar structures have been used as antioxidants . They could potentially be used in the prevention of oxidative stress-related diseases or in the preservation of food and other materials.
Serotonin (5-HT 2C) Inhibitors
These compounds have been used as serotonin (5-HT 2C) inhibitors . They could potentially be used in the treatment of conditions related to serotonin imbalance, such as depression and anxiety disorders.
Antimycotic Agents
Compounds with similar structures have been used as antimycotic agents . They could potentially be used in the treatment of fungal infections.
Cholinesterase Inhibitors
The studied compounds exhibited moderate to weak inhibition of cholinesterases . They could potentially be used in the treatment of conditions related to cholinesterase activity, such as Alzheimer’s disease.
Lipoxygenase Enzyme Inhibitors
The studied compounds exhibited moderate to weak inhibition of lipoxygenase enzymes . They could potentially be used in the treatment of conditions related to lipoxygenase activity, such as inflammatory diseases.
Mécanisme D'action
Mode of Action
EN300-26862758 interacts with its targets by acting as an antagonist . This means it binds to the alpha- and beta-adrenergic receptors, blocking their activation and thus inhibiting the physiological responses they would normally trigger.
Biochemical Pathways
The compound’s interaction with the adrenergic receptors affects the adrenergic signaling pathway . This pathway is involved in various physiological processes, including the regulation of heart rate and blood pressure. By blocking the activation of the adrenergic receptors, EN300-26862758 can alter these processes.
Result of Action
By acting as an antagonist at the alpha- and beta-adrenergic receptors, EN300-26862758 can modulate heart rate and blood pressure . This could potentially make it useful in the treatment of conditions such as hypertension.
Propriétés
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-9(13-4-5-14)10-2-3-11-12(8-10)16-7-6-15-11;/h2-3,8-9,13-14H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNSTYMPUSLTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

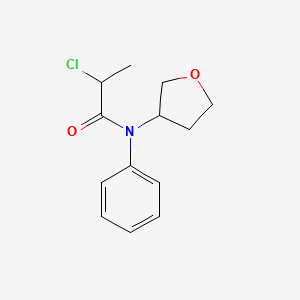
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)
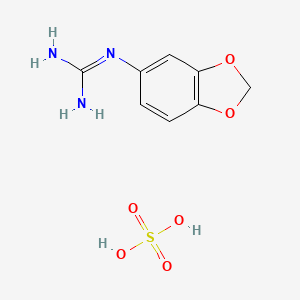
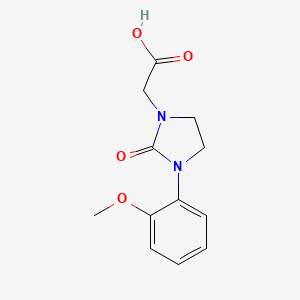

![3-[(2-Fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2987540.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)

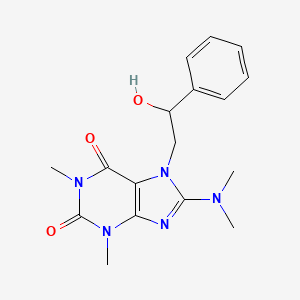

![3-Chloro-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-5-(trifluoromethyl)pyridine](/img/structure/B2987548.png)
